1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
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Overview
Description
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound that belongs to the class of pyrimidotriazine derivatives This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a phenyl group attached to a pyrimidotriazine core
Preparation Methods
The synthesis of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route involves the nitrosative or nitrative cyclization of aldehyde hydrazones derived from 6-(1-methylhydrazino)-3-phenyluracil . The reaction conditions often include the use of dimethylformamide (DMF) and acetic acid under heating . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrimidotriazine core. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has shown promise in various scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Due to its antimicrobial properties, the compound is being explored for potential therapeutic applications in treating bacterial and fungal infections.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can be compared with other pyrimidotriazine derivatives, such as:
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: Similar structure but lacks the cyclopentyl group.
6-Phenyl analogs of toxoflavin: These compounds have similar antimicrobial properties but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17N5O2 |
---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
1-cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C17H17N5O2/c1-21-16(23)13-15(19-17(21)24)22(12-9-5-6-10-12)20-14(18-13)11-7-3-2-4-8-11/h2-4,7-8,12H,5-6,9-10H2,1H3 |
InChI Key |
CAJYGFZUOUPRPI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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